![molecular formula C16H17NO5 B2867602 N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 2309773-76-8](/img/structure/B2867602.png)
N-(2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a complex organic molecule that contains a benzo[d][1,3]dioxole subunit and a 2,5-dimethylfuran subunit . Benzo[d][1,3]dioxole is a benzene derivative and a heterocyclic compound containing the methylenedioxy functional group . 2,5-Dimethylfuran is a flavoring agent with a meaty type odor .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Benzo[d][1,3]dioxole-type compounds have been involved in reactions like Pd-catalyzed arylation, Noyori asymmetric hydrogenation, aza-Michael addition, Bischler–Napieralski reaction, and N-arylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, benzo[d][1,3]dioxole compounds are generally soluble in non-polar organic solvents and insoluble in water .Scientific Research Applications
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : Research on the synthesis of novel heterocyclic compounds, including benzodioxole derivatives, shows their potential as anti-inflammatory and analgesic agents. These compounds are synthesized from precursors like visnagenone and khellinone, indicating the versatility of benzodioxole derivatives in drug development (A. Abu-Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial and Antioxidant Activities : A study on N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide highlighted its promising antimicrobial and antioxidant activities. This demonstrates the potential of carboxamide derivatives in addressing microbial infections and oxidative stress (M. A. Sindhe, Y. Bodke, R. Kenchappa, S. Telkar, A. Chandrashekar, B. Vinoda, 2016).
Therapeutic Applications
- Stearoyl-CoA Desaturase-1 Inhibitors : Benzamide derivatives have been investigated for their role as inhibitors of stearoyl-CoA desaturase-1 (SCD-1), with implications in metabolic diseases. This suggests that related compounds could be researched for their effects on lipid metabolism and associated conditions (Y. Uto, Tsuneaki Ogata, Y. Kiyotsuka, Yuriko Miyazawa, Y. Ueno, H. Kurata, Tsuneo Deguchi, M. Yamada, N. Watanabe, T. Takagi, Satoko Wakimoto, R. Okuyama, Masahiro Konishi, N. Kurikawa, K. Kono, Jun Osumi, 2009).
Material Science and Chemistry
- Metal–Organic Frameworks (MOFs) : Carboxamide and benzodioxole derivatives are used in the synthesis of metal–organic frameworks (MOFs), which have applications in gas storage, separation, and catalysis. This research area opens avenues for the development of new materials with enhanced performance (Gong-ming Sun, Hai-xiao Huang, Xiao-zhao Tian, Yu-mei Song, Yan Zhu, Zi-jun Yuan, Wen-yuan Xu, M. Luo, Shu-juan Liu, Xue-feng Feng, F. Luo, 2012).
properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-9-5-12(10(2)22-9)13(18)7-17-16(19)11-3-4-14-15(6-11)21-8-20-14/h3-6,13,18H,7-8H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUOJYWHGKHMRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

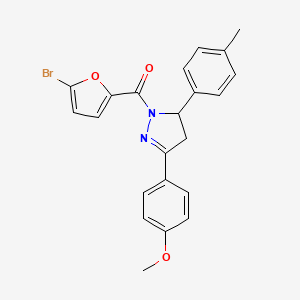
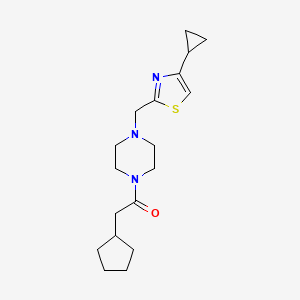

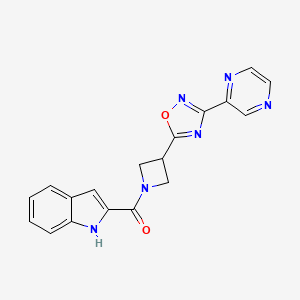
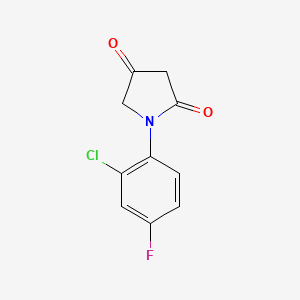
![1-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]piperazine dihydrochloride](/img/structure/B2867531.png)
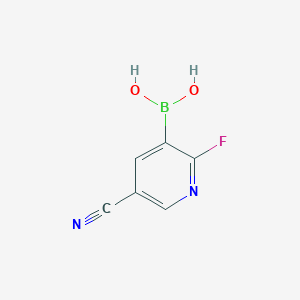


![N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)but-2-ynamide](/img/structure/B2867537.png)
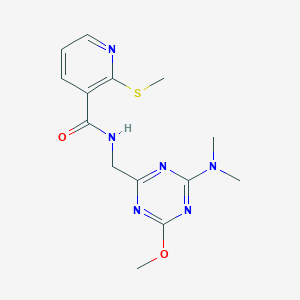
![1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2867539.png)
![N-[3-(6-chloro-5-methylpyridine-3-sulfonamido)phenyl]acetamide](/img/structure/B2867540.png)
![N-(5-chloro-2-methoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]thio]acetamide](/img/structure/B2867542.png)